molecular formula C10H11NO4S B2474786 (2-Phenyl-ethenesulfonylamino)-acetic acid CAS No. 202805-22-9

(2-Phenyl-ethenesulfonylamino)-acetic acid

Cat. No.: B2474786
CAS No.: 202805-22-9
M. Wt: 241.26
InChI Key: BENSSPRDYYRKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Phenyl-ethenesulfonylamino)-acetic acid is an organic compound characterized by the presence of a phenyl group attached to an ethenesulfonylamino moiety, which is further connected to an acetic acid group

Scientific Research Applications

(2-Phenyl-ethenesulfonylamino)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Without specific context, it’s difficult to say what the mechanism of action of this compound would be. If it’s intended as a drug, its mechanism would depend on its structure and the target it’s designed to interact with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research might focus on synthesizing this compound, studying its properties, and exploring its potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-ethenesulfonylamino)-acetic acid typically involves the reaction of phenyl-ethenesulfonyl chloride with glycine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the sulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-ethenesulfonylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The ethenesulfonyl group can be reduced to form ethylsulfonyl derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Ethylsulfonyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Phenyl-ethanesulfonyl chloride: A related compound with a similar sulfonyl group but lacking the amino and acetic acid moieties.

    Phenyl-ethanesulfonic acid: Similar structure but with a sulfonic acid group instead of the ethenesulfonylamino group.

Uniqueness

(2-Phenyl-ethenesulfonylamino)-acetic acid is unique due to the combination of its phenyl, ethenesulfonylamino, and acetic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[(E)-2-phenylethenyl]sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c12-10(13)8-11-16(14,15)7-6-9-4-2-1-3-5-9/h1-7,11H,8H2,(H,12,13)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENSSPRDYYRKBA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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